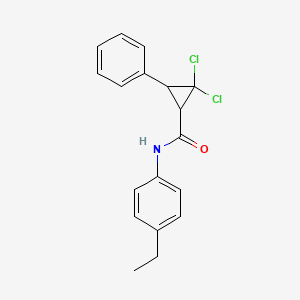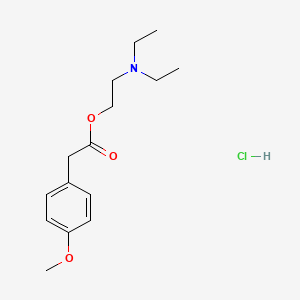![molecular formula C18H18N2OS B4018042 4-[(5-methyl-2-thienyl)methylene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4018042.png)
4-[(5-methyl-2-thienyl)methylene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound and its derivatives often involves condensation reactions, utilizing catalysts for enhancing reaction efficiency. For example, the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst has been shown to facilitate the synthesis of related pyrazolone derivatives through condensation reactions of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes, highlighting the method's efficiency and eco-friendliness (Karimi-Jaberi et al., 2012). Additionally, a one-pot, three-component synthesis approach using ZnO nanoparticles under microwave irradiation has been developed for the synthesis of 4,4'-((substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives, demonstrating the advantage of short reaction times and high yields (Vanukuri et al., 2023).
Molecular Structure Analysis
The molecular structure of similar pyrazolone derivatives has been extensively studied through X-ray crystallography, revealing details about their crystalline forms and tautomeric equilibria. For instance, studies on Schiff base ligands related to our compound have uncovered their tautomeric equilibria and crystal structures, providing insights into their molecular geometry and hydrogen bonding patterns (Hayvalı et al., 2010).
Chemical Reactions and Properties
Pyrazolone derivatives undergo a variety of chemical reactions, including Michael addition, cycloaddition, and condensation reactions, depending on the reactants used. These reactions have been utilized to create a diverse array of compounds, showcasing the versatility of the pyrazolone scaffold (Metwally et al., 1991).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are closely related to their molecular arrangements and intermolecular forces. The study of 1,2-dihydro-5-methyl-2-phenyl-4-(9H-thioxanthen-9-yl)-3H-pyrazol-3-one, for instance, provides valuable information on the predominant tautomeric form in the solid state and the role of hydrogen bonding in determining the crystal packing (Kimura et al., 1983).
Propriétés
IUPAC Name |
(4Z)-4-[(5-methylthiophen-2-yl)methylidene]-2-phenyl-5-propylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-3-7-17-16(12-15-11-10-13(2)22-15)18(21)20(19-17)14-8-5-4-6-9-14/h4-6,8-12H,3,7H2,1-2H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFFYHAODOVMPE-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CC2=CC=C(S2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C\C2=CC=C(S2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(5-methylthiophen-2-yl)methylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



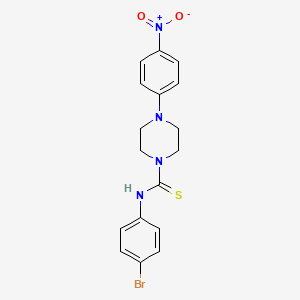
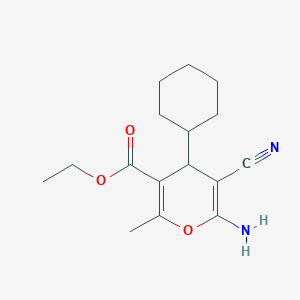
![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine](/img/structure/B4017991.png)
![5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(1-piperidinyl)benzamide](/img/structure/B4017993.png)

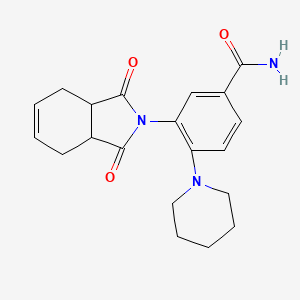
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4018003.png)
![3-[(2-chloro-4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4018009.png)
![N-cyclohexyl-2-[(phenoxyacetyl)amino]benzamide](/img/structure/B4018017.png)
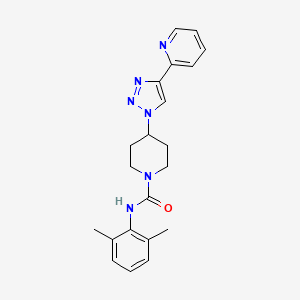
![3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4018032.png)
![3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide](/img/structure/B4018036.png)
